5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide is a complex organic compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a brominated benzodioxole ring, methoxy groups, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzodioxole Ring:
Isoxazole Ring Formation: The brominated benzodioxole intermediate is then subjected to cyclization reactions to form the isoxazole ring. This step often requires the use of strong bases and specific reaction conditions to ensure the correct formation of the ring structure.
Introduction of the Carbohydrazide Moiety: The final step involves the introduction of the carbohydrazide group through hydrazinolysis reactions. This step typically requires the use of hydrazine derivatives and specific reaction conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups and the isoxazole ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the brominated benzodioxole ring and the carbohydrazide moiety. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The bromine atom in the benzodioxole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide and potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in aqueous ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with specific biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Preliminary studies suggest that it may possess anti-inflammatory, antimicrobial, and anticancer properties, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in polymer science, catalysis, and material science.
Mechanism of Action
The mechanism of action of 5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes and pathways. Further research is needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4,5-dihydro-1,2-oxazole-3-carbohydrazide
- 5-(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide
Uniqueness
The uniqueness of This compound lies in its combination of structural features, including the brominated benzodioxole ring, methoxy groups, and carbohydrazide moiety. This combination of features imparts unique chemical and biological properties to the compound, making it a valuable tool for scientific research and industrial applications.
Properties
Molecular Formula |
C14H16BrN3O6 |
---|---|
Molecular Weight |
402.20 g/mol |
IUPAC Name |
5-(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carbohydrazide |
InChI |
InChI=1S/C14H16BrN3O6/c1-5-8(14(19)17-16)18-24-9(5)6-7(15)11-13(23-4-22-11)12(21-3)10(6)20-2/h5,9H,4,16H2,1-3H3,(H,17,19) |
InChI Key |
BODINVAMGHXIIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(ON=C1C(=O)NN)C2=C(C(=C3C(=C2Br)OCO3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.